1-(Oxetan-3-yl)propan-1-ol

Übersicht

Beschreibung

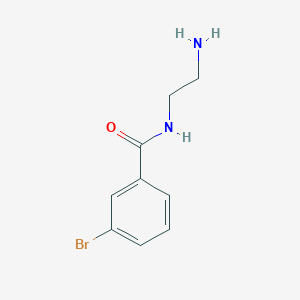

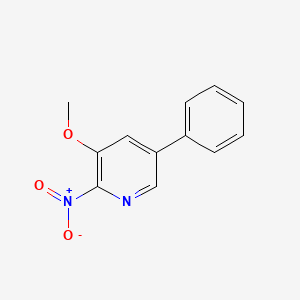

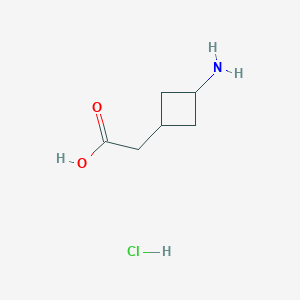

“1-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It contains a total of 20 bonds, including 8 non-H bonds, 2 rotatable bonds, 1 four-membered ring (oxetane), 1 hydroxyl group, 1 secondary alcohol, and 1 aliphatic ether .

Synthesis Analysis

The synthesis of “1-(Oxetan-3-yl)propan-1-ol” can be achieved through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular structure of “1-(Oxetan-3-yl)propan-1-ol” includes a four-membered oxetane ring, a hydroxyl group, a secondary alcohol, and an aliphatic ether . The presence of these functional groups contributes to its unique chemical properties.Chemical Reactions Analysis

The chemical reactions involving “1-(Oxetan-3-yl)propan-1-ol” are primarily centered around its oxetane ring. For instance, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required . The oxetane ring can also undergo ring-expansion reactions to form larger rings .Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

Oxetanes, including 1-(Oxetan-3-yl)propan-1-ol, have been the subject of numerous studies into the synthesis of new derivatives . The unique structure of oxetanes makes them useful in a variety of synthetic applications .

Reactivity Studies

The reactivity of oxetanes, including 1-(Oxetan-3-yl)propan-1-ol, has been extensively studied . These studies have provided valuable insights into the chemical behavior of these compounds, which can be used to develop new synthetic strategies .

Medicinal Chemistry

Oxetanes, including 1-(Oxetan-3-yl)propan-1-ol, have found applications in medicinal chemistry . They can be used as building blocks in the synthesis of various pharmaceutical compounds .

Synthesis of β-Hydroxy Esters

1-(Oxetan-3-yl)propan-1-ol can be prepared efficiently in a good yield through a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .

5. Precursor for Natural Products, Pharmaceuticals, and Fragrances Many β-hydroxy esters, which can be synthesized from 1-(Oxetan-3-yl)propan-1-ol, are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .

Generation of Spirocyclic Azetidine-Oxetane

1-(Oxetan-3-yl)propan-1-ol can be used in the generation of a spirocyclic azetidine-oxetane . This transformation has been successfully applied to N-Boc-azetidin-3-one .

Safety and Hazards

Wirkmechanismus

Target of Action

Oxetane derivatives have been employed to improve drugs’ physicochemical properties . They have been used in the pharmaceutical industry, suggesting that they may interact with various biological targets depending on the specific drug molecule they are incorporated into .

Mode of Action

Oxetanes are known to be more metabolically stable and lipophilicity neutral . As an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom, which may subtly modulate the basicity and potentially lower the drug’s overall lipophilicity .

Biochemical Pathways

Oxetanes have been used in medicinal chemistry, suggesting that they may influence a variety of biochemical pathways depending on the specific drug molecule they are part of .

Pharmacokinetics

Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could impact their bioavailability .

Result of Action

The use of oxetanes in drug discovery suggests that they may have a variety of effects depending on the specific drug molecule they are incorporated into .

Action Environment

The stability and efficacy of oxetanes in drug molecules may be influenced by factors such as temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

1-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-6(7)5-3-8-4-5/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACRLPBEGSHDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B3105263.png)

![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)